ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
Description
Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a synthetic chromen-4-one derivative characterized by a fused benzodioxepin ring system and a substituted propanoate ester. The core structure includes:
- A chromen-4-one scaffold (4-oxo-4H-chromene), a heterocyclic system known for its bioactivity in pharmaceuticals and natural products.
- A 2-methyl group at position 2 of the chromenone, enhancing steric stability.
- An ethyl propanoate ester linked via an ether oxygen at position 7, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-4-27-24(26)15(3)30-17-7-8-18-20(13-17)31-14(2)22(23(18)25)16-6-9-19-21(12-16)29-11-5-10-28-19/h6-9,12-13,15H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZTWMQIQUXOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate typically involves multi-step organic reactions. The key steps include the formation of the chromen and dioxepin rings, followed by their coupling and subsequent esterification to form the final product. Common reagents used in these reactions include aromatic aldehydes, ketones, and various catalysts to facilitate ring formation and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as halides, amines, or ethers .
Scientific Research Applications
Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A closely related compound, 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate (CAS: 610754-29-5), serves as a key comparator . Below is a detailed analysis:
| Parameter | Target Compound | Analogous Compound (CAS 610754-29-5) |
|---|---|---|
| Molecular Formula | C₂₃H₂₂O₇ (hypothetical*) | C₂₉H₂₆O₇ |
| Molar Mass (g/mol) | ~434.42 (estimated) | 486.51 |
| Core Structure | Chromen-4-one with 2-methyl, 3-benzodioxepin, and 7-ethyl propanoate substituents | Chromen-4-one with 2-methyl, 3-benzodioxepin, and 7-3-methoxybenzoate |
| Key Substituents | - Ethyl propanoate ester at position 7 - 2-methyl group |
- 3-Methoxybenzoate ester at position 7 - 6-ethyl and 2-methyl groups |
| Functional Implications | - Smaller ester group may enhance hydrophobicity (logP↑) - Lower molecular weight improves bioavailability |
- Bulky 3-methoxybenzoate increases steric hindrance - Higher molecular weight may reduce membrane permeability |
*Note: The target compound’s formula is inferred by replacing the 3-methoxybenzoate group in the analogous compound (C₈H₇O₃) with ethyl propanoate (C₅H₈O₂).
Key Differences and Implications
Ester Group Variability: The ethyl propanoate in the target compound is less sterically hindered than the 3-methoxybenzoate in CAS 610754-29-5. This could improve binding to hydrophobic targets (e.g., enzyme active sites) but reduce metabolic stability due to esterase susceptibility .
Substituent Positioning: The analogue features an additional ethyl group at position 6 of the chromenone, which is absent in the target compound. This may alter conformational flexibility or intermolecular interactions in crystalline states.
Molecular Weight and Bioavailability :
- The target compound’s lower molar mass (~434 vs. 486 g/mol) suggests better compliance with Lipinski’s “Rule of Five,” favoring oral bioavailability in drug design.
Research Findings and Gaps
- No direct pharmacological data are available for either compound in the provided evidence. However, structural analogs of chromen-4-one derivatives are frequently explored for anti-inflammatory, anticancer, and antimicrobial activities.
- Crystallographic studies using software like SHELXL and WinGX (as referenced in –3) would be critical for resolving the three-dimensional conformation of these compounds, particularly to assess how substituent variations impact packing efficiency and intermolecular interactions.
Biological Activity
Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxepin moiety and a chromenone derivative. Its molecular formula is C₁₈H₁₈O₇, and it possesses several functional groups that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage and inflammation.
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit phospholipase A2 (PLA2), an enzyme linked to inflammatory responses .
- Anticancer Properties : Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Antioxidant | 12 | |
| PLA2 Inhibition | 0.18 | |
| Cytotoxicity (Cancer Cells) | Varies by cell line |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antioxidant Study : A study evaluated the antioxidant capacity using the DPPH assay, revealing that this compound effectively scavenged free radicals with an IC50 value of 12 μM .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced markers of inflammation by inhibiting PLA2 activity .
- Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited proliferation effectively. The IC50 values varied depending on the specific cancer type being tested .
Q & A
Q. How can researchers optimize the synthesis of ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate to improve yield and purity?
- Methodological Answer : A stepwise synthesis approach is recommended, starting with the coupling of the chromen-4-one core to the 3,4-dihydro-2H-benzo[b][1,4]dioxepin moiety via nucleophilic substitution. Optimize the esterification step using ethyl bromoacetate under reflux conditions with a base like K₂CO₃ to enhance reaction efficiency . Purity can be improved via gradient elution HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts. Monitor reaction progress using TLC (silica gel, UV visualization) and confirm final purity (>98%) via high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, DEPT-135) to resolve the chromen-4-one carbonyl (δ ~175 ppm in ¹³C NMR) and the dioxepin oxygenated carbons (δ 65-75 ppm). IR spectroscopy validates ester C=O stretches (~1730 cm⁻¹) and chromen-4-one ketone (~1680 cm⁻¹) . For chromatographic analysis, use reverse-phase HPLC with diode-array detection (λ = 254 nm) to assess purity, supplemented by elemental analysis (C, H, O) to verify stoichiometry .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorogenic substrates. For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. Antioxidant activity can be assessed via DPPH radical scavenging, comparing % inhibition against ascorbic acid .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, PDB: 1CX2 for COX-2) to predict binding affinities and compare with experimental IC₅₀ values. Use molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Discrepancies between in silico and in vitro results may arise from solvation effects or metabolization; address these via free-energy perturbation (FEP) calculations and metabolite profiling (LC-MS/MS) .
Q. What experimental strategies can elucidate the reaction mechanism of its nucleophilic substitution steps?
- Methodological Answer : Use kinetic isotope effects (KIE) by substituting phenolic -OH with deuterium to probe rate-determining steps. Monitor intermediates via in situ FTIR or Raman spectroscopy. Isotopic labeling (¹⁸O) of the chromen-4-one carbonyl can track oxygen transfer during esterification. Compare Hammett plots for substituent effects on reaction rate to distinguish between SN1/SN2 mechanisms .
Q. How can researchers address discrepancies in solubility and stability data across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method in buffered aqueous solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Assess stability via forced degradation studies (heat, light, oxidative conditions) with HPLC monitoring. For hygroscopicity, use dynamic vapor sorption (DVS) analysis. Conflicting data may stem from polymorphism; resolve via X-ray crystallography or PXRD .
Q. What advanced techniques validate the compound’s interaction with DNA or protein targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics (ka, kd) for DNA intercalation (e.g., CT-DNA, Κb calculation via UV-Vis titration). For protein targets, use isothermal titration calorimetry (ITC) to measure ΔH and ΔS. Cross-validate with fluorescence quenching assays (Stern-Volmer plots) and circular dichroism (CD) to detect conformational changes in targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
